5-(Methylsulfonyl)-1H-indole

Description

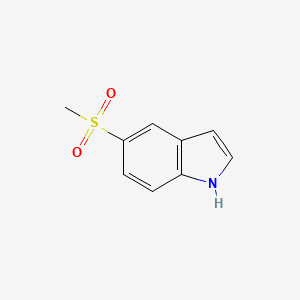

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUDJQUMQJEWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methylsulfonyl)-1H-indole

Abstract

5-(Methylsulfonyl)-1H-indole is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, the addition of a methylsulfonyl group at the 5-position significantly modulates its electronic and steric properties. A thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive publicly available experimental data, this document synthesizes information from computational predictions and analogous structures, while providing detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction and Molecular Overview

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including anti-migraine agents, anti-inflammatory drugs, and anti-cancer therapies. The functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a potent electron-withdrawing group, such as the methylsulfonyl moiety (-SO₂CH₃), at the C5 position of the indole core, is anticipated to profoundly influence the molecule's acidity, lipophilicity, hydrogen bonding potential, and metabolic stability. These parameters are critical determinants of a compound's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide delves into the essential physicochemical properties of this compound, providing both predicted data and robust, step-by-step methodologies for their experimental validation.

Molecular Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Data

Direct experimental values for several key physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes fundamental molecular information and includes computationally predicted values where applicable. It is imperative for researchers to recognize that predicted values serve as estimations and require experimental verification for mission-critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | [ChemScene][1], [Moldb][2] |

| Molecular Weight | 195.24 g/mol | [ChemScene][1], [Moldb][2] |

| CAS Number | 152879-73-7 | [ChemScene][1], [Moldb][2] |

| Appearance | Solid (predicted) | General observation |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Low (predicted) | Inferred from indole[3] |

| pKa (N-H acidity) | < 32 (predicted) | Inferred from indole[4] |

| LogP (o/w) | 1.57 (Predicted) | [ChemScene][1] |

Solubility Profile

Theoretical Insight: The solubility of this compound is governed by the interplay between the polar sulfonyl group and the largely nonpolar indole ring system. While the parent indole molecule exhibits slight solubility in water (3.56 mg/mL), this is expected to be influenced by the methylsulfonyl substituent.[3] The sulfonyl group can act as a hydrogen bond acceptor, potentially increasing aqueous solubility. However, the overall molecular surface area remains significantly hydrophobic. Therefore, low aqueous solubility is anticipated. Conversely, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, as well as chlorinated solvents like dichloromethane.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Workflow for Solubility Determination ```dot graph TD { A[Weigh Compound] --> B{Add Solvent}; B --> C{Equilibrate}; C --> D[Separate Phases]; D --> E[Analyze Concentration]; E --> F(Calculate Solubility);

}

Caption: Relationship between functional groups and expected IR peaks.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

[M - 15]⁺: Loss of a methyl radical (•CH₃) from the sulfonyl group, resulting in a peak at m/z = 180.

-

[M - 79]⁺: Loss of the methylsulfonyl radical (•SO₂CH₃), a very common fragmentation pathway, leading to a peak at m/z = 116. This would correspond to the indole radical cation.

-

Other fragments characteristic of the indole ring system.

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related indole and sulfonyl-containing compounds suggest the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [5][6]* Hazards: Based on analogous compounds, it may cause skin, eye, and respiratory irritation. [7][8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential, for which a detailed physicochemical characterization is essential for its rational application. This guide has consolidated the available predicted data and, more importantly, provided a framework of robust experimental protocols for the determination of its key properties, including solubility, pKa, LogP, and spectroscopic characteristics. The presence of the electron-withdrawing methylsulfonyl group is predicted to lower the pKa of the indole N-H and influence its solubility and lipophilicity. The outlined methodologies provide a clear path for researchers to generate the empirical data necessary to advance their work, ensuring both scientific integrity and a deeper understanding of this promising molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. 152879-73-7 | 5-Methylsulfonyl-1H-indole - Moldb [moldb.com]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 152879-73-7|this compound|BLD Pharm [bldpharm.com]

The Rising Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its remarkable ability to mimic peptide structures and engage in reversible binding with various enzymes has made it a fertile ground for drug discovery.[1] Within this diverse family, derivatives of 5-(Methylsulfonyl)-1H-indole have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, inflammation, and infectious diseases. The introduction of the methylsulfonyl group at the 5-position of the indole ring often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets.

This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental designs, the integrity of described protocols, and the authoritative scientific grounding for the presented data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile scaffold, thereby catalyzing further innovation in the field.

I. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key pathological feature of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage its symptoms.[3] Traditional NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins.[4][5] However, the non-selective inhibition of both COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation) by traditional NSAIDs can lead to significant gastrointestinal side effects.[4] This has driven the development of selective COX-2 inhibitors, and derivatives of this compound have shown considerable promise in this area.[2][6]

Mechanism of Action: Targeting the COX-2 Enzyme

The primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the selective inhibition of the COX-2 enzyme.[2] The methylsulfonyl group plays a crucial role in this selectivity. Molecular modeling studies have shown that the methylsulfonyl moiety at the para position of a phenyl ring attached to the indole scaffold can orient itself into a secondary pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[2] This specific interaction enhances the binding affinity and selectivity for COX-2.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

References

- 1. asm.org [asm.org]

- 2. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-(Methylsulfonyl)-1H-indole: A Deep Dive into Its Biological Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] When combined with a sulfonamide moiety (SO₂NHR'), the resulting indole sulfonamide hybrids exhibit a fascinating spectrum of pharmacological actions.[4][5] This guide focuses on a specific, yet representative, member of this class: 5-(Methylsulfonyl)-1H-indole. We will explore its potential mechanisms of action in biological systems, drawing upon evidence from related indole sulfonamide derivatives to construct a comprehensive overview for researchers and drug development professionals.

The methylsulfonyl group at the 5-position of the indole ring is a key feature, analogous to the COX-2 pharmacophore found in selective inhibitors like rofecoxib.[6] This structural motif suggests a potential role in modulating inflammatory pathways. This guide will synthesize findings from across the indole sulfonamide family to illuminate the probable biological impact of this compound, providing a foundational understanding for future research and therapeutic development.

Part 1: Core Mechanisms of Action

While direct, comprehensive studies on this compound are emerging, the extensive research on structurally similar indole sulfonamides provides a strong basis for predicting its primary biological activities. The following sections detail the most probable mechanisms of action, supported by evidence from analogous compounds.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

A predominant theme in the literature surrounding indole derivatives bearing a methylsulfonyl group is their activity as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

Causality Behind the Mechanism:

The methylsulfonyl group is a well-established pharmacophore that confers selectivity for the COX-2 isozyme.[6] COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which is involved in gastric protection and platelet aggregation), compounds can achieve anti-inflammatory effects with a potentially improved gastrointestinal safety profile.

Some N-methylsulfonyl-indole derivatives have demonstrated a dual inhibitory effect on both COX-2 and 5-lipoxygenase (5-LOX).[6][8] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition is a highly sought-after therapeutic strategy, as it can provide broader anti-inflammatory coverage and may circumvent the shunting of arachidonic acid metabolism towards the leukotriene pathway that can occur with selective COX-2 inhibitors.

Visualizing the Anti-Inflammatory Pathway:

Caption: Dual Inhibition of COX-2 and 5-LOX by this compound.

Anticancer Activity: Targeting Key Cellular Processes

The indole sulfonamide scaffold is frequently associated with potent anticancer activities, acting through various mechanisms.[3][9]

-

Histone Deacetylase (HDAC) Inhibition: A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent HDAC inhibitors.[10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The structural similarity suggests that this compound could be investigated for similar activity.

-

Tubulin Polymerization Inhibition: The indole nucleus is a core component of vinca alkaloids, a class of chemotherapy agents that inhibit tubulin polymerization, thereby disrupting microtubule dynamics and arresting mitosis.[1] Studies on new indole derivatives continue to explore this mechanism.[5]

-

Carbonic Anhydrase (CA) Inhibition: Certain indole sulfonamides have shown selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors.[2] These enzymes are involved in regulating pH, and their inhibition in the hypoxic tumor microenvironment can disrupt cancer cell survival.

Visualizing a Potential Anticancer Workflow:

Caption: Experimental workflow for evaluating anticancer activity.

Modulation of Serotonin (5-HT) Receptors

The structural resemblance of the indole ring to serotonin is fundamental. This makes indole derivatives prime candidates for interacting with 5-HT receptors. Indeed, the potent migraine medication Sumatriptan is an indole derivative with a sulfonamide group at the 5-position, acting as a 5-HT1B/1D receptor agonist.[11] Conversely, other indole sulfonamides have been developed as selective 5-HT₆ receptor antagonists for potential cognitive enhancement in neurological disorders.[12] This dual potential for agonism or antagonism at different 5-HT receptor subtypes makes this compound a compelling subject for neurological drug discovery.

Additional Potential Biological Activities

-

Antimicrobial Effects: Several studies have reported that novel N-methylsulfonyl-indole derivatives exhibit selective antibacterial activity, particularly against Gram-negative bacteria like E. coli and Salmonella enterica.[6][8]

-

Antidiabetic Properties: Indole-based sulfonamides have been synthesized and shown to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] This suggests a potential role in the management of type-II diabetes.

Part 2: Experimental Protocols and Data

To rigorously investigate the proposed mechanisms of action for this compound, standardized and validated experimental protocols are essential.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of the test compound.

Methodology:

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0) containing necessary co-factors like hematin and glutathione.

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to achieve a range of final assay concentrations.

-

Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilutions. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Quantification: The product of the COX reaction, Prostaglandin E₂ (PGE₂), is measured using a commercial Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | ~50 | ~0.04 | >1250 |

| Indomethacin (Reference) | ~0.1 | ~0.6 | ~0.17 |

In Vitro Anticancer Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

This compound emerges from a rich chemical family of indole sulfonamides with a high potential for diverse and therapeutically relevant biological activities. The strong precedent for COX-2/5-LOX inhibition, anticancer effects via mechanisms like HDAC or carbonic anhydrase inhibition, and modulation of serotonergic pathways provides a clear roadmap for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically validate these potential mechanisms and uncover the full therapeutic promise of this intriguing molecule. Further studies should focus on elucidating specific molecular targets, exploring structure-activity relationships through the synthesis of new derivatives, and advancing lead compounds into preclinical in vivo models to assess efficacy and safety.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 5-(Methylsulfonyl)-1H-indole Analogs

Introduction: The 5-(Methylsulfonyl)-1H-indole Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of biologically active molecules, both natural and synthetic.[1][2] Its versatile structure serves as a template for a multitude of pharmacological activities.[1][2] The strategic incorporation of a methylsulfonyl group at the 5-position of the indole ring has emerged as a powerful approach in modern drug discovery. This electron-withdrawing moiety can significantly modulate the physicochemical properties of the parent indole, influencing its solubility, metabolic stability, and, most importantly, its interaction with biological targets.[3] This guide provides an in-depth exploration of the discovery and synthesis of novel this compound analogs, offering a technical resource for researchers and professionals in the field of drug development.

Strategic Synthesis of the this compound Core

The cornerstone of any drug discovery program centered on a specific scaffold is a robust and versatile synthetic route. The Fischer indole synthesis, a classic and reliable method, stands as a primary choice for the construction of the this compound core.[4][5][6][7] This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][7]

Causality in Experimental Design: The Fischer Indole Synthesis

The choice of the Fischer indole synthesis is predicated on its reliability and the commercial availability of the requisite starting materials. The key precursor, 4-(methylsulfonyl)phenylhydrazine hydrochloride, is a readily accessible building block.[3][8] The reaction mechanism, involving a[9][9]-sigmatropic rearrangement, is well-understood, allowing for predictable outcomes and rational optimization.[4][6][7]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 4-(Methylsulfonyl)phenylhydrazone

-

In a round-bottom flask, suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq.) in ethanol.

-

Add the desired aldehyde or ketone (1.1 eq.) to the suspension. For the synthesis of the parent this compound, acetaldehyde can be utilized.

-

Add a catalytic amount of a Brønsted acid, such as hydrochloric acid or sulfuric acid, to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

Step 2: Cyclization to form this compound

-

The crude 4-(methylsulfonyl)phenylhydrazone is dissolved in a high-boiling point solvent such as glacial acetic acid or polyphosphoric acid (PPA).

-

The mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the hydrazone.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated crude product is collected by filtration and washed with water.

Step 3: Purification

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Alternatively, column chromatography on silica gel can be employed for purification, using a gradient of ethyl acetate in hexane as the eluent.

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Characterization of Novel Analogs

The unambiguous characterization of newly synthesized compounds is paramount for scientific integrity. A combination of spectroscopic techniques is employed to confirm the structure and purity of the this compound analogs.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the indole protons, including the NH proton (typically a broad singlet around 11-12 ppm), and aromatic protons. The methylsulfonyl group will exhibit a sharp singlet around 3 ppm. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the indole ring and the methylsulfonyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the synthesized analog. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and the symmetric and asymmetric stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹). |

Biological Evaluation: Unveiling the Therapeutic Potential

The this compound scaffold has been explored for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The following protocols outline standard assays for evaluating the biological activity of novel analogs.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a desirable attribute to minimize gastrointestinal side effects.

Experimental Protocol: COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

-

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

-

Incubation: In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the test compound or vehicle control for a predetermined time at 37°C.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Termination and Measurement: After a specific incubation period, the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.[1]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Diagram: COX-2 Inhibition Assay Workflow

Caption: Workflow for the COX-2 Inhibition Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13][14][15][16]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[9][13]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[9][16]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound analogs will enable the elucidation of structure-activity relationships (SAR). By modifying the substituents at various positions of the indole ring (e.g., N1, C2, C3), researchers can identify the key structural features that contribute to the desired biological activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds and the development of novel drug candidates.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation methods for novel analogs based on this core. By adhering to rigorous scientific principles and employing the detailed protocols outlined herein, researchers can effectively explore the chemical space around this privileged motif and unlock its full therapeutic potential.

References

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 | FM53980 [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. protocols.io [protocols.io]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. rr-asia.woah.org [rr-asia.woah.org]

The Therapeutic Potential of Indole-Sulfonamide Hybrids: From Chemical Design to Clinical Promise

An In-Depth Technical Guide for Researchers

Abstract

The strategic hybridization of pharmacologically active moieties is a cornerstone of modern medicinal chemistry. This guide delves into the synergistic potential of combining two privileged scaffolds: the indole nucleus and the sulfonamide group. The indole ring, a key structural component of the amino acid tryptophan, offers a versatile template for interacting with a multitude of biological targets, while the sulfonamide group provides crucial hydrogen bonding capabilities and proven therapeutic efficacy.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale, synthesis, multifaceted mechanisms of action, and therapeutic applications of indole compounds bearing sulfonyl groups. We will explore their significant promise as anticancer, antimicrobial, and anti-neurodegenerative agents, supported by detailed experimental protocols and mechanistic pathways.

The Indole-Sulfonamide Motif: A Rationale for Hybridization

The fusion of an indole ring with a sulfonamide functional group creates a powerful pharmacophore with enhanced therapeutic properties. The indole scaffold is a bicyclic aromatic structure found in numerous natural products and FDA-approved drugs, prized for its ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions within biological targets.[3][4] The sulfonamide moiety (-S(=O)₂NR₂), a cornerstone of "sulfa drugs," is a potent hydrogen bond donor and acceptor and acts as a bioisostere for carboxylic acids.[5][6] Its ability to coordinate with metal ions, particularly the zinc ion in metalloenzymes, is central to many of its therapeutic effects.[7]

The combination of these two groups can lead to:

-

Enhanced Binding Affinity: The sulfonamide group can form strong, directional hydrogen bonds with protein active sites, complementing the broader interactions of the indole nucleus.

-

Modulated Pharmacokinetics: The sulfonamide can improve aqueous solubility and alter metabolic pathways, favorably impacting the absorption, distribution, metabolism, and excretion (ADME) profile of the parent indole.[8]

-

Novel Mechanisms of Action: The hybrid structure can engage with biological targets in ways that neither fragment can achieve alone, leading to the discovery of compounds with unique or multi-target activities.[9]

The structural versatility is immense, depending on the attachment point of the sulfonyl group (most commonly at the N-1 or C-3 position of the indole) and the substitutions on the aryl ring of the sulfonamide.[10] This vast chemical space allows for fine-tuning of both potency and selectivity.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of indole-sulfonamide derivatives is generally accessible, with the most common approach being the direct sulfonylation of the indole nitrogen. This reaction leverages the acidic nature of the N-H proton.

Experimental Protocol 1: General Synthesis of N-Aryl-Sulfonylindoles

This protocol describes a standard and reliable method for synthesizing N-sulfonylated indoles, a common starting point for library development.

Causality: The choice of a base like pyridine or triethylamine is critical; it deprotonates the indole nitrogen, creating a nucleophile that readily attacks the electrophilic sulfur atom of the arylsulfonyl chloride.[11] The reaction is typically performed in an aprotic solvent to prevent unwanted side reactions with the sulfonyl chloride. Recrystallization from ethanol is a self-validating purification step, as the formation of a crystalline solid is indicative of high purity.

Methodology:

-

Reactant Preparation: Dissolve 1.0 equivalent of the desired indole derivative in dry pyridine or an aprotic solvent like Dichloromethane (DCM) containing 1.2 equivalents of triethylamine.

-

Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add 1.1 equivalents of the corresponding arylsulfonyl chloride dropwise over 10-15 minutes with continuous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure indole-sulfonamide derivative.[11]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-sulfonylated indoles.

Therapeutic Applications and Core Mechanisms

Indole-sulfonamide hybrids have demonstrated significant activity across several key therapeutic areas.

Anticancer Activity

This class of compounds combats cancer through diverse and potent mechanisms, often targeting pathways critical for tumor survival and proliferation.[3][12]

-

Mechanism I: Carbonic Anhydrase (CA) Inhibition Many solid tumors overexpress human carbonic anhydrase isoforms IX and XII (hCA IX/XII) to adapt to the acidic and hypoxic tumor microenvironment.[7] These zinc-containing enzymes are crucial for pH regulation, promoting tumor cell survival and metastasis. The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif that anchors within the enzyme's active site, effectively inhibiting its function. Indole-based sulfonamides have been developed as highly potent and sometimes selective inhibitors of these tumor-associated CAs.[13] For example, the clinical trial candidate indisulam is an indole-based benzenesulfonamide that inhibits several CA isoforms.[13]

Diagram: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically active sulfonamide-based indole analogs: a review | CoLab [colab.ws]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Progress of Sulfonamide-Indole/Carbazole Hybrids with the Anticancer Potential (A Review) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | Semantic Scholar [semanticscholar.org]

- 13. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies | MDPI [mdpi.com]

The Ascendancy of Sulfonylated Indoles: A Technical Guide to Synthesis and Application

Introduction

The indole nucleus, a quintessential privileged scaffold in medicinal chemistry, continues to be a focal point of intensive research. Its remarkable versatility and presence in a vast array of bioactive natural products and synthetic pharmaceuticals underscore its significance. The strategic incorporation of a sulfonyl moiety onto the indole core has emerged as a powerful approach to modulate and enhance the pharmacological properties of this remarkable heterocycle. Sulfonylated indoles have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and multifaceted applications of sulfonylated indoles, with a particular focus on their burgeoning role in oncology, inflammation, and virology. We will delve into the intricacies of synthetic methodologies, explore the mechanistic underpinnings of their biological actions, and provide practical insights for researchers in the field.

Part 1: The Synthetic Arsenal: Crafting Sulfonylated Indoles

The introduction of a sulfonyl group onto the indole ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired regioselectivity (C2 vs. C3 sulfonylation), the nature of the substituents on the indole and the sulfonylating agent, and the overall efficiency and scalability of the process.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has gained significant traction as an elegant and atom-economical strategy for the synthesis of sulfonylated indoles, obviating the need for pre-functionalized starting materials.

A convenient and environmentally friendly method for the regioselective C2-sulfonylation of indoles utilizes an iodophor/hydrogen peroxide system with sulfonyl hydrazides as the sulfonyl source.[1] This approach is attractive due to the commercial availability and low toxicity of the reagents.

Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)-1H-indole [1]

-

Step 1: To a sealed 10 mL reaction tube, add 1H-indole (0.5 mmol) and benzenesulfonyl hydrazide (1.0 mmol).

-

Step 2: Add 2 mL of iodophor (a 5% solution of povidone-iodine in water, containing 0.04 mmol of I₂) and 1 mL of 30% H₂O₂ solution.

-

Step 3: Heat the reaction mixture at 60 °C for 10 minutes.

-

Step 4: After completion of the reaction (monitored by TLC), add a saturated salt solution (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

-

Step 5: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylsulfonyl)-1H-indole.

Causality Behind Experimental Choices:

-

Iodophor: Serves as a source of molecular iodine (I₂), which is the active catalytic species. The povidone carrier enhances the solubility of iodine in the aqueous medium.

-

H₂O₂: Acts as a green oxidant to regenerate the active iodine catalyst.

-

Sulfonyl hydrazide: Functions as a stable and easy-to-handle source of the sulfonyl radical.

-

Aqueous phase: Provides an environmentally benign reaction medium.

-

Heating: Accelerates the reaction rate, allowing for a short reaction time.

Plausible Reaction Mechanism:

The reaction is believed to proceed through a radical mechanism. Molecular iodine, released from the iodophor, is thought to react with the sulfonyl hydrazide to generate a sulfonyl radical. Concurrently, the indole undergoes a reaction with iodine. The subsequent coupling of the sulfonyl radical with the activated indole intermediate, followed by elimination, yields the C2-sulfonylated product.

Caption: Proposed mechanism for Iodophor/H₂O₂-mediated C2-sulfonylation of indoles.

Electrochemical Synthesis: A Sustainable Alternative

Electrochemical methods offer a green and sustainable approach to the synthesis of sulfonylated indoles, avoiding the use of stoichiometric oxidants and often proceeding under mild conditions.

An electrochemical method for the synthesis of 3-sulfonylindoles involves the annulation of o-alkynylanilines with sodium sulfinates.[2] This transition-metal-free approach demonstrates good functional group tolerance.

Experimental Protocol: Electrochemical Synthesis of a 3-Sulfonylindole [2]

-

Apparatus Setup: An undivided electrochemical cell equipped with two platinum electrodes.

-

Step 1: To the undivided cell, add o-alkynylaniline (0.3 mmol), sodium sulfinate (3 equivalents), nBu₄NI (2 equivalents), and Et₃N (1 equivalent).

-

Step 2: Add a solvent mixture of CH₃CN/H₂O (9 mL/1 mL).

-

Step 3: Apply a constant current of 15 mA at room temperature for 11 hours.

-

Step 4: Upon completion, remove the solvent under reduced pressure.

-

Step 5: Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Electrochemical setup: Provides a controlled and clean method for oxidation, replacing chemical oxidants.

-

nBu₄NI: Acts as both the electrolyte and a mediator in the reaction.

-

Et₃N: Serves as a base to facilitate the reaction.

-

CH₃CN/H₂O solvent system: Provides a suitable medium for the electrochemical reaction, ensuring solubility of the reactants and supporting electrolytes.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the synthesis of sulfonylated indoles.

A three-component reaction involving a 1-(pyridin-2-yl)indole, a source of sulfur dioxide (DABCO·(SO₂)₂), and an aryldiazonium tetrafluoroborate, catalyzed by palladium(II) bromide, provides a direct route to 2-sulfonylated indoles.[3]

Experimental Protocol: Synthesis of a 2-Sulfonylated Indole via Palladium Catalysis [3]

-

Step 1: In a reaction vessel, combine the 1-(pyridin-2-yl)indole (1.0 equiv), DABCO·(SO₂)₂ (1.5 equiv), and the aryldiazonium tetrafluoroborate (1.2 equiv).

-

Step 2: Add PdBr₂ (10 mol%) as the catalyst.

-

Step 3: The reaction is typically carried out in a suitable organic solvent at room temperature.

-

Step 4: Monitor the reaction progress by TLC.

-

Step 5: Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium(II) bromide: A robust and effective catalyst for C-H activation and cross-coupling reactions.

-

1-(Pyridin-2-yl) directing group: Directs the sulfonylation to the C2 position of the indole ring through chelation assistance. This directing group can be subsequently removed.

-

DABCO·(SO₂)₂: A solid, stable, and easy-to-handle source of sulfur dioxide.

-

Aryldiazonium tetrafluoroborate: Serves as the source of the aryl group.

Part 2: The Pharmacological Landscape: Applications of Sulfonylated Indoles

The incorporation of the sulfonyl group onto the indole scaffold gives rise to a diverse array of pharmacological activities, with prominent applications in cancer, inflammation, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack

Sulfonylated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Several sulfonylated indole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Sulfonylated indoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole compounds have been shown to modulate this pathway, as well as the downstream NF-κB signaling cascade, which plays a pivotal role in inflammation, immunity, and cancer.[5] Indole-3-carbinol, for instance, has been shown to suppress NF-κB activation.[6][7]

Signaling Pathway: PI3K/Akt/mTOR and NF-κB

Caption: Sulfonylated indoles can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to decreased cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Sulfonylated Indoles

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 5f | MCF-7 (Breast) | 13.2 | Not specified | [8] |

| 5f | MDA-MB-468 (Breast) | 8.2 | Not specified | [8] |

| 18 | HeLa (Cervical) | 0.24 | Tubulin polymerization inhibitor | [4] |

| 18 | A549 (Lung) | 0.31 | Tubulin polymerization inhibitor | [4] |

| 18 | MCF-7 (Breast) | 0.59 | Tubulin polymerization inhibitor | [4] |

| 3b | MCF-7 (Breast) | 4.0 | DNA intercalation and enzyme inhibition | [9] |

| 3f | MDA-MB-231 (Breast) | 4.7 | DNA intercalation and enzyme inhibition | [9] |

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Sulfonylated indoles have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Some 3-arylsulfonyl indoles have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[10] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Antiviral Activity: A Broad Spectrum of Defense

Sulfonylated indoles have also shown promise as antiviral agents, with activity against a range of viruses. Their mechanisms of action can involve targeting various stages of the viral life cycle.

General Mechanisms of Antiviral Action: [11][12][13][14]

-

Inhibition of Viral Entry and Fusion: Preventing the virus from entering the host cell.

-

Inhibition of Viral Replication: Interfering with the replication of the viral genome. This can involve the inhibition of viral enzymes such as reverse transcriptase or polymerase.

-

Inhibition of Viral Protease: Blocking the activity of viral proteases that are essential for the maturation of new viral particles.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16][17] These models can be invaluable in guiding the design and optimization of new sulfonylated indole derivatives with enhanced potency and selectivity.

Key descriptors often found to be important in QSAR models for sulfonylated indoles include:

-

Electronic properties: The electron-donating or electron-withdrawing nature of substituents on the indole and sulfonyl moieties can significantly influence activity.

-

Steric properties: The size and shape of the molecule can affect its binding to the target protein.

-

Hydrophobicity: The lipophilicity of the molecule influences its ability to cross cell membranes and reach its target.

Part 4: Spectroscopic Characterization

The structural elucidation of newly synthesized sulfonylated indoles relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms and the overall structure of the molecule.[18][19][20]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, with characteristic absorptions for the N-H bond of the indole and the S=O bonds of the sulfonyl group.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[21]

Conclusion and Future Perspectives

Sulfonylated indoles represent a rich and versatile class of compounds with significant therapeutic potential. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel the discovery of new drug candidates. The ability to fine-tune the electronic and steric properties of these molecules through targeted synthetic modifications offers a powerful platform for optimizing their biological activity and selectivity. As our knowledge of the complex signaling pathways involved in disease progression expands, so too will the opportunities to design next-generation sulfonylated indoles with improved efficacy and safety profiles. The future of this exciting field lies in the synergistic interplay between innovative synthetic chemistry, rigorous biological evaluation, and insightful computational modeling.

References

- 1. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 13. One moment, please... [microbeonline.com]

- 14. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. johronline.com [johronline.com]

- 17. Descriptors and their selection methods in QSAR analysis: paradigm for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

Exploring the chemical reactivity of the indole scaffold in 5-(Methylsulfonyl)-1H-indole.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a methylsulfonyl group at the 5-position profoundly modulates the electronic properties of the indole ring, thereby influencing its chemical reactivity and providing a unique platform for further molecular elaboration. This technical guide offers a comprehensive exploration of the chemical reactivity of 5-(Methylsulfonyl)-1H-indole. We will delve into the electronic impact of the sulfonyl group, predict its influence on canonical indole reactions, and provide insights into strategic functionalization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and derivatization of this important heterocyclic motif.

The Indole Scaffold: A Privileged Heterocycle

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, rendering the pyrrole ring particularly susceptible to electrophilic attack.[1][2] Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position. This regioselectivity is attributed to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[3][4]

The Influence of the 5-Methylsulfonyl Group: An Electronic Perspective

The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which exert a strong negative inductive effect (-I).[5] Furthermore, the sulfonyl group can participate in resonance, withdrawing electron density from the aromatic ring (a -M effect).[6][7]

In the context of this compound, the presence of this group at the 5-position significantly deactivates the benzene portion of the indole ring towards electrophilic substitution. However, its influence on the reactivity of the pyrrole ring is more nuanced. While the overall electron density of the indole system is reduced, the C3 position is expected to remain the most nucleophilic site for many electrophilic reactions, albeit with a potentially diminished reaction rate compared to unsubstituted indole.

Key Reaction Classes and Mechanistic Considerations

Electrophilic Aromatic Substitution

Electrophilic substitution is a cornerstone of indole chemistry. The introduction of the 5-methylsulfonyl group is predicted to decrease the overall rate of these reactions due to its electron-withdrawing nature. However, the inherent nucleophilicity of the C3 position of the pyrrole ring should still direct substitution to this site.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[8][9][10] The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] For this compound, the reaction is expected to proceed at the C3 position. Due to the deactivating effect of the sulfonyl group, harsher reaction conditions (e.g., higher temperature or longer reaction times) may be necessary compared to unsubstituted indole.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

To a stirred solution of N,N-dimethylformamide (3.0 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane) at 0 °C, add phosphorus oxychloride (1.5 eq.) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH > 8).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound-3-carboxaldehyde.

Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole ring, typically at the C3 position.[11][12][13][14] The reaction is commonly carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For this compound, this reaction is expected to be more challenging than for electron-rich indoles. The choice of a strong Lewis acid and potentially higher reaction temperatures will likely be necessary to achieve good conversion.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

To a suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the 3-acyl-5-(methylsulfonyl)-1H-indole.

The Mannich reaction is a three-component condensation that installs an aminomethyl group at the C3 position of the indole nucleus.[15][16][17] The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the indole. The deactivating nature of the 5-methylsulfonyl group may necessitate longer reaction times or the use of a protic acid catalyst to facilitate the formation of the electrophilic Eschenmoser's salt intermediate.

Experimental Protocol: Mannich Reaction of this compound

-

To a solution of the secondary amine (e.g., dimethylamine, 1.2 eq.) in a suitable solvent such as acetic acid, add aqueous formaldehyde (1.2 eq.) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

After cooling to room temperature, basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired Mannich base.

N-Functionalization

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base to generate the indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the N1 position. The electron-withdrawing 5-methylsulfonyl group is expected to increase the acidity of the N-H proton, potentially allowing for the use of milder bases for deprotonation compared to unsubstituted indole.

Common N-functionalization reactions include N-alkylation, N-arylation, and N-acylation. For instance, N-alkylation can be achieved by treating this compound with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide.

Experimental Protocol: N-Alkylation of this compound

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

C-H Activation and Cross-Coupling Reactions

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[18][19][20][21][22][23][24][25][26][27] The regioselectivity of these reactions is often controlled by the choice of catalyst and directing group.

For this compound, C-H activation can be envisioned at various positions. While the C3 position is electronically favored for electrophilic attack, transition metal-catalyzed reactions can be directed to other positions, such as C2, C4, C6, or C7, often through the use of a directing group on the indole nitrogen.[20][21] The strong electron-withdrawing nature of the 5-methylsulfonyl group will likely influence the reactivity and regioselectivity of these transformations. For example, C-H functionalization at the C4 and C6 positions might be disfavored due to the electronic deactivation of the benzene ring. Conversely, C2-functionalization, often achieved with a directing group at N1, could be a viable strategy.

Data Summary

Table 1: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carboxaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-5-(methylsulfonyl)-1H-indole |

| Mannich Reaction | CH₂O, R₂NH | 3-((Dialkylamino)methyl)-5-(methylsulfonyl)-1H-indole |

| N-Alkylation | NaH, RX | 1-Alkyl-5-(methylsulfonyl)-1H-indole |

Visualizing Reaction Pathways

Electrophilic Substitution at C3

Caption: General mechanism for electrophilic substitution at the C3 position.

N-Functionalization Workflow

Caption: Workflow for the N-functionalization of this compound.

Conclusion

The presence of a methylsulfonyl group at the 5-position of the indole scaffold imparts unique electronic properties that significantly influence its chemical reactivity. While the strong electron-withdrawing nature of this substituent deactivates the ring towards electrophilic attack, the C3 position remains the most probable site for substitution, albeit potentially requiring more forcing reaction conditions. The increased acidity of the N-H proton facilitates N-functionalization reactions. Furthermore, the strategic application of modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, opens up avenues for the selective functionalization of other positions on the indole ring. A thorough understanding of these reactivity patterns is crucial for the effective design and synthesis of novel this compound derivatives for applications in drug discovery and materials science.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Electrophilic substitution at the indole [quimicaorganica.org]

- 11. benchchem.com [benchchem.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 18. mdpi.com [mdpi.com]

- 19. Catalytic C–H Activation of Indoles and Pyrroles - ChemistryViews [chemistryviews.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. soc.chim.it [soc.chim.it]

- 22. mdpi.com [mdpi.com]

- 23. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]

- 24. research.unl.pt [research.unl.pt]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 5-(Methylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to the Safety Assessment of a Novel Indole Compound

5-(Methylsulfonyl)-1H-indole is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, combining an indole nucleus with a methylsulfonyl group, necessitates a thorough and systematic toxicological evaluation to ensure its safety for potential therapeutic use. This guide provides a comprehensive framework for establishing the toxicological profile of this compound, from initial in silico predictions to detailed in vivo studies.

The indole ring is a common motif in biologically active compounds, and its metabolism can sometimes lead to the formation of reactive intermediates.[1] The addition of a methylsulfonyl group, a common functionality in many pharmaceuticals, can significantly influence the molecule's metabolic fate and toxicological properties.[2] Therefore, a bespoke safety assessment strategy is paramount.

This document is structured to guide researchers through a logical, tiered approach to toxicity testing, consistent with international regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4] We will delve into the causality behind experimental choices, ensuring a robust and self-validating toxicological package.

Part 1: Pre-assessment and In Silico Toxicology

Before embarking on resource-intensive in vitro and in vivo studies, a comprehensive pre-assessment is crucial. This initial phase involves physicochemical characterization and in silico toxicological predictions.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation of its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Importance in Toxicology |

| Molecular Weight | Influences diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and potential for bioaccumulation. |

| Water Solubility | Affects absorption and distribution in the body. |

| pKa | Determines the ionization state at physiological pH, impacting absorption and receptor interaction. |

| Physical State and Appearance | Important for handling and formulation development. |

In Silico Toxicity Prediction

Computational toxicology tools can provide early warnings of potential toxicities, guiding the design of subsequent studies.[5] Various software platforms can predict a range of toxicological endpoints based on the chemical structure of this compound.

| Toxicological Endpoint | In Silico Prediction Tools (Examples) | Rationale |

| Mutagenicity (Ames) | DEREK, CASE Ultra, Sarah Nexus | Identifies structural alerts for potential DNA reactivity. |

| Carcinogenicity | DEREK, CASE Ultra | Flags potential carcinogenic liabilities based on structural fragments. |

| Hepatotoxicity | DEREK, TOPKAT | Assesses the potential for liver injury, a common toxicity. |

| Cardiotoxicity (hERG inhibition) | Various QSAR models | Predicts the risk of QT interval prolongation and cardiac arrhythmias.[6] |

| Metabolite Prediction | Meteor Nexus, ADMET Predictor™ | Identifies potential metabolites that may be responsible for toxicity.[7] |

It is critical to understand that in silico predictions are not a substitute for experimental data but are valuable for hypothesis generation and study design.

Part 2: A Tiered Approach to In Vitro Toxicity Assessment

In vitro assays are the next step in the safety evaluation, providing data on specific toxicological endpoints without the use of whole animals.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.[8]

This test evaluates the ability of this compound and its metabolites to induce gene mutations in bacteria.[9]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) should be used to detect different types of mutations.[10][11]

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

-

Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five concentrations of the test article are evaluated.

-

Procedure: The test article, bacterial culture, and S9 mix (if applicable) are combined with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

-

Positive Result: A dose-dependent increase in revertant colonies that is at least two to three times the background level is considered a positive result.

This assay assesses the potential of the test compound to induce structural chromosomal damage in mammalian cells.[12][13][14]

Experimental Protocol: Chromosomal Aberration Test

-

Cell Lines: Human peripheral blood lymphocytes or a suitable cell line like Chinese Hamster Ovary (CHO) cells are used.[13]

-